Cas no 319002-81-8 (3-Bromo-5-methylthiophene-2-sulfonyl chloride)

319002-81-8 structure
اسم المنتج:3-Bromo-5-methylthiophene-2-sulfonyl chloride
كاس عدد:319002-81-8
وسط:C5H4BrClO2S2
ميغاواط:275.571057319641
MDL:MFCD20501922
CID:4645534
3-Bromo-5-methylthiophene-2-sulfonyl chloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-bromo-5-methylthiophene-2-sulfonyl chloride
- AT16667
- 3-Bromo-5-methylthiophene-2-sulfonyl chloride
-
- MDL: MFCD20501922
- نواة داخلي: 1S/C5H4BrClO2S2/c1-3-2-4(6)5(10-3)11(7,8)9/h2H,1H3
- مفتاح Inchi: LBWGMJIULMWORY-UHFFFAOYSA-N
- ابتسامات: BrC1C=C(C)SC=1S(=O)(=O)Cl
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 1
- تعقيدات: 235
- طوبولوجي سطح القطب: 70.8
- إكسلوغ 3: 3.1
3-Bromo-5-methylthiophene-2-sulfonyl chloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-87236-0.5g |
3-bromo-5-methylthiophene-2-sulfonyl chloride |
319002-81-8 | 95% | 0.5g |
$258.0 | 2023-09-02 | |
Enamine | EN300-87236-1.0g |
3-bromo-5-methylthiophene-2-sulfonyl chloride |
319002-81-8 | 95% | 1.0g |
$331.0 | 2023-02-11 | |
Enamine | EN300-87236-2.5g |
3-bromo-5-methylthiophene-2-sulfonyl chloride |
319002-81-8 | 95% | 2.5g |
$650.0 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288503-2.5g |
3-Bromo-5-methylthiophene-2-sulfonyl chloride |
319002-81-8 | 95% | 2.5g |
¥16379.00 | 2024-08-02 | |
Chemenu | CM427392-1g |
3-bromo-5-methylthiophene-2-sulfonyl chloride |
319002-81-8 | 95%+ | 1g |
$379 | 2023-02-02 | |
Enamine | EN300-87236-0.05g |
3-bromo-5-methylthiophene-2-sulfonyl chloride |
319002-81-8 | 95% | 0.05g |
$77.0 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288503-1g |
3-Bromo-5-methylthiophene-2-sulfonyl chloride |
319002-81-8 | 95% | 1g |
¥8931.00 | 2024-08-02 | |
Aaron | AR019QXI-500mg |
3-Bromo-5-methylthiophene-2-sulfonyl chloride |
319002-81-8 | 95% | 500mg |
$380.00 | 2025-02-08 | |
Aaron | AR019QXI-50mg |
3-Bromo-5-methylthiophene-2-sulfonyl chloride |
319002-81-8 | 95% | 50mg |
$131.00 | 2025-03-29 | |
Aaron | AR019QXI-5g |
3-bromo-5-methylthiophene-2-sulfonyl chloride |
319002-81-8 | 95% | 5g |
$1347.00 | 2023-12-14 |
3-Bromo-5-methylthiophene-2-sulfonyl chloride الوثائق ذات الصلة
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
319002-81-8 (3-Bromo-5-methylthiophene-2-sulfonyl chloride) منتجات ذات صلة
- 10570-67-9(4-Iodo-2,6-dimethylphenol)
- 1706447-99-5(1-Trifluoromethyl-1H-pyrazol-4-ylamine)
- 2228997-20-2(1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde)
- 1553823-18-9(4-(4-fluorophenyl)-3-methylpentan-1-amine)
- 1796589-44-0(4-Amino-3-chloro-6-(difluoromethyl)pyridine-2-carboxylic acid)
- 1361864-62-1(3-(3,4-Dichlorophenyl)-2-methoxypyridine-6-acetonitrile)
- 2229470-76-0(3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid)
- 1434142-21-8(Tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate)
- 613666-84-5(Carbonic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl 2,5-dioxo-1-pyrrolidinyl ester)
- 1257550-24-5(N-(adamantan-1-yl)-2-3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-ylacetamide)
الموردين الموصى بهم
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
